Imunovir; Delimmun; Groprinosin;Inosine pranobex

Catalog No.
S15765900
CAS No.
M.F
C52H78N10O17
M. Wt
1115.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imunovir; Delimmun; Groprinosin;Inosine pranobex

Product Name

Imunovir; Delimmun; Groprinosin;Inosine pranobex

IUPAC Name

4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol

Molecular Formula

C52H78N10O17

Molecular Weight

1115.2 g/mol

InChI

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3

InChI Key

YLDCUKJMEKGGFI-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Inosine pranobex, also known by various names including Immunovir, Delimmun, Groprinosin, and others, is a synthetic compound that exhibits significant immunomodulatory and antiviral properties. It is composed of inosine and dimepranol acedoben in a 1:3 molar ratio. This drug was first authorized for use in 1971 and has since been employed primarily in European countries for treating a wide range of viral infections, including herpes simplex virus, human papillomavirus, and acute respiratory infections . Its mechanism of action involves enhancing the immune response, particularly by stimulating T-cell activity and promoting the production of pro-inflammatory cytokines .

Inosine pranobex undergoes several metabolic transformations within the body. Upon administration, it is metabolized into inosine, which can be further phosphorylated to adenosine monophosphate (AMP) and subsequently converted to adenosine triphosphate (ATP). This conversion is crucial as ATP plays a vital role in cellular energy metabolism and signaling pathways. The compound's structure allows it to interact with ribosomes, potentially redirecting cellular resources from viral RNA synthesis to host RNA production .

The biological activity of inosine pranobex is multifaceted:

  • Immunomodulation: It enhances T-cell proliferation and activity of natural killer cells, thereby improving the immune response against viral infections .
  • Antiviral Effects: Inosine pranobex has been shown to inhibit viral replication through various mechanisms, including interference with viral RNA synthesis and modulation of the host's immune environment .
  • Cytotoxicity: The compound has demonstrated the ability to restore normal immune function in immunocompromised individuals, making it a potential therapeutic option for patients with weakened immune systems .

The synthesis of inosine pranobex involves the combination of inosine with dimepranol acedoben. The process typically follows these steps:

  • Preparation of Dimepranol Acedoben: This involves reacting acetamidobenzoic acid with dimethylamino-2-propanol.
  • Formation of Inosine Pranobex: Inosine is then combined with the prepared dimepranol acedoben salt in a controlled environment to ensure proper molar ratios are maintained.

This synthetic route allows for the production of a stable compound that retains its immunomodulatory and antiviral properties .

Inosine pranobex is primarily used for:

  • Treating various viral infections such as herpes simplex virus, cytomegalovirus, and human immunodeficiency virus.
  • Addressing conditions associated with immune deficiency, particularly in patients with recurrent infections or those undergoing immunosuppressive therapy .
  • Potential applications in managing chronic conditions like subacute sclerosing panencephalitis and as an adjunct therapy for cervical human papillomavirus infections .

Research on interaction studies involving inosine pranobex indicates that it can enhance the effectiveness of other antiviral therapies when used concurrently. For instance:

  • Synergistic Effects: Studies have shown that combining inosine pranobex with other antiviral agents may lead to improved outcomes in treating viral infections.
  • Immune Modulation: Its ability to modulate both cellular and humoral immunity has been noted to complement other immunotherapeutic approaches, particularly in patients with persistent viral infections .

Inosine pranobex shares similarities with several other antiviral agents but stands out due to its unique mechanism of action and broad-spectrum efficacy. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
AcyclovirInhibits viral DNA polymerasePrimarily effective against herpes viruses
RibavirinInhibits viral RNA synthesisUsed mainly for hepatitis C and respiratory syncytial virus
Zidovudine (AZT)Inhibits reverse transcriptasePrimarily used for HIV treatment
Oseltamivir (Tamiflu)Neuraminidase inhibitorEffective against influenza viruses

Inosine pranobex is unique because it not only targets viral replication but also enhances the host's immune response across a wide range of viral pathogens without significant resistance development observed in other antiviral drugs .

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

13

Exact Mass

1114.55464106 g/mol

Monoisotopic Mass

1114.55464106 g/mol

Heavy Atom Count

79

Dates

Last modified: 08-15-2024

Explore Compound Types